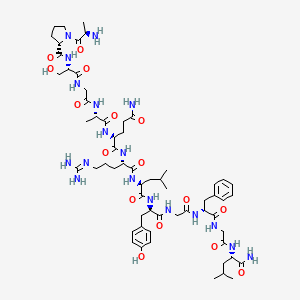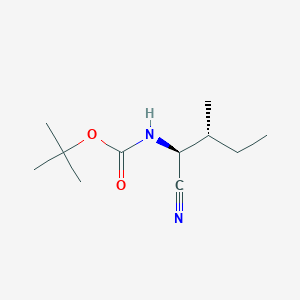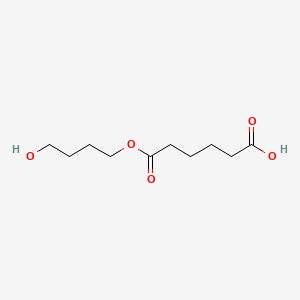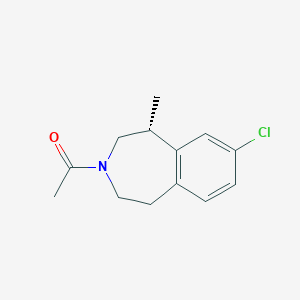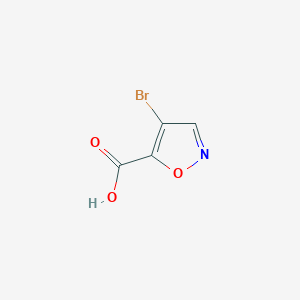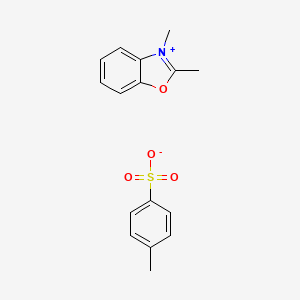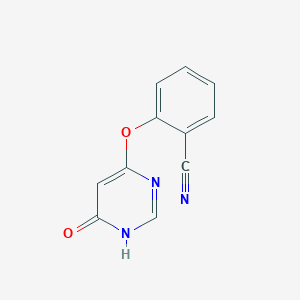
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. It is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is commonly used in veterinary medicine and is a key component in various antibacterial formulations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The 4-ethyl-1-piperazinyl group is introduced through nucleophilic substitution reactions.
Oxidation: The final step involves oxidation to form the 4-oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the quinoline ring, potentially altering its antibacterial properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products
Oxidation Products: Modified quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline rings, potentially leading to different pharmacological properties.
Substitution Products: Derivatives with different substituents on the piperazine or quinoline rings.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology
Antibacterial Research: Extensively studied for its antibacterial properties, particularly against resistant bacterial strains.
Enzyme Inhibition: Investigated for its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine
Veterinary Medicine: Widely used in veterinary formulations to treat bacterial infections in animals.
Potential Human Applications: Research is ongoing to explore its use in treating human bacterial infections.
Industry
Pharmaceutical Manufacturing: Integral in the production of antibacterial drugs.
Agriculture: Used in formulations to prevent bacterial infections in livestock.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties but different pharmacokinetics.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: Used primarily for urinary tract infections.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is unique due to its specific structural modifications, which enhance its antibacterial activity and pharmacokinetic profile compared to other quinolones .
属性
CAS 编号 |
1242004-02-9 |
|---|---|
分子式 |
C27H30FN3O3 |
分子量 |
463.5438032 |
同义词 |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-Methylphenyl)Methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


